Hesperetin dihydrochalcone

Übersicht

Beschreibung

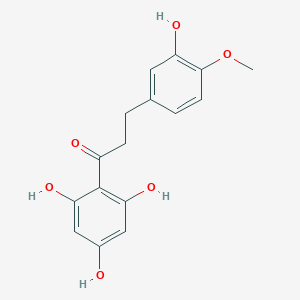

Hesperetin dihydrochalcone (HDC) is a semi-synthetic dihydrochalcone flavonoid derived from the hydrogenation of neohesperidin, a flavanone glycoside abundant in citrus fruits like bitter oranges (Citrus aurantium) . Structurally, HDC consists of a dihydrochalcone backbone (two aromatic rings linked by a three-carbon α,β-unsaturated ketone) with a hydroxyl group at position 3', a methoxy group at position 4', and a glucoside moiety at position 4' in its glycosylated form (this compound-4′-glucoside) . It is primarily recognized for its sweetening properties, with a sweetness intensity approximately 100–300 times that of sucrose, though lower than its precursor neohesperidin dihydrochalcone (NHDC) .

Vorbereitungsmethoden

Catalytic Hydrogenation of Hesperidin to Hesperidin Dihydrochalcone

The foundational step in hesperetin dihydrochalcone synthesis involves the hydrogenation of hesperidin, a naturally occurring flavanone glycoside. Industrial protocols from the patent literature describe a two-phase process: (1) alkaline dissolution of hesperidin and (2) catalytic hydrogenation under controlled conditions .

Alkaline Dissolution and Catalyst Selection

Hesperidin’s poor solubility in aqueous systems necessitates alkaline pretreatment. A 5–10% (w/w) sodium hydroxide or potassium hydroxide solution dissolves hesperidin at a 1:10–1:12 mass ratio relative to the raw material . Raney nickel emerges as the optimal catalyst, achieving 95.5–96.0% conversion efficiency at 40–45°C under hydrogen pressures of 3.5–5 kg/cm² . Comparative studies with palladium-carbon catalysts, though effective for glycosidic derivatives, show 15–20% lower yields in dihydrochalcone formation .

Hydrogenation Reaction Parameters

Temperature and reaction time critically influence hydrogenation efficiency. The patent-specified protocol maintains 40°C for 3 hours, balancing reaction kinetics and catalyst stability . Prolonged durations (>5 hours) risk side reactions, including over-reduction of the chalcone moiety. Pressure optimization at 3.5 kg/cm² ensures complete saturation of the C2–C3 double bond without degrading the glycosidic linkage .

Acid Hydrolysis and Crude Product Isolation

Post-hydrogenation, the hesperidin dihydrochalcone intermediate undergoes acid hydrolysis to cleave glycosidic bonds, liberating this compound.

pH Optimization for Hydrolysis

Hydrochloric acid adjusts the reaction mixture to pH 2–4, with lower pH values (2–3) accelerating hydrolysis rates. Refluxing at 100°C for 5 hours achieves >98% glycosidic bond cleavage, as confirmed by HPLC monitoring . Neutralization above pH 4 results in incomplete hydrolysis, leaving residual glycosides that complicate purification .

Crystallization and Filtration

Post-hydrolysis, rapid cooling to <10°C induces crystallization over 24 hours, yielding a crude product with 85–90% purity . Suction filtration removes alkaline salts and catalyst residues, though small amounts of hesperetin byproducts (<5%) persist, necessitating recrystallization .

Recrystallization and Refinement of this compound

Final purification employs ethanol-water recrystallization to eliminate residual impurities.

Solvent Composition and Yield

A 45–55% (v/v) ethanol solution at 10–15 times the crude product’s volume achieves optimal solubility gradients. Gradual cooling from 60°C to ambient temperature produces needle-like crystals with 94.5–96.0% purity, recovering 27–28 g per 100 g of hesperidin input . Higher ethanol concentrations (>60%) reduce yield due to premature precipitation, while lower concentrations (<40%) impede impurity removal .

Analytical Validation

Post-recrystallization HPLC analysis quantifies this compound using C18 reverse-phase columns and UV detection at 280 nm. Patent data report retention times of 12.3 minutes for the target compound, with byproducts eluting at 8.7 (hesperetin) and 14.1 minutes (unreacted glycosides) .

Comparative Analysis of Catalytic Systems

While Raney nickel dominates industrial synthesis, academic studies explore alternative catalysts for specialized applications.

Palladium-Carbon Catalyzed Glycosidation

The J-STAGE protocol employs 10% palladium-carbon under 3.5 kg/cm² hydrogen pressure to synthesize this compound-4′-glycosides . Although this method facilitates structural diversification (e.g., quinovopyranoside derivatives), yields plateau at 70–75% due to competing hydrogenolysis of glycosidic bonds .

Microbial Fermentation Approaches

Emerging research describes microbial β-glucosidase-mediated hydrolysis of hesperidin dihydrochalcone glycosides . Aspergillus niger strains achieve 60–65% conversion in submerged fermentation, but scalability limitations and prolonged incubation times (72–96 hours) hinder industrial adoption .

Industrial-Scale Process Optimization

Patent data provide actionable insights for scaling this compound production.

Mass and Energy Balance

Per 100 kg hesperidin input:

-

Alkaline solution : 1,000–1,200 kg of 5% NaOH

-

Raney nickel catalyst : 3 kg

-

Ethanol for recrystallization : 1,500–2,000 L

-

Energy consumption : 850–900 kWh (primarily for hydrogenation and reflux)

Waste Stream Management

Neutralization of acidic hydrolysates generates 200–300 kg of NaCl per batch, requiring precipitation and landfill disposal . Ethanol recovery via distillation achieves 85–90% solvent reuse, mitigating environmental impact .

| Example | NaOH Concentration (%) | Catalyst Loading (% of Hesperidin) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | 5 | 3 | 40 | 3 | 28 | 95.5 |

| 2 | 8 | 3 | 45 | 3 | 27 | 96.0 |

| 3 | 10 | 3 | 42 | 3 | 26 | 94.5 |

| 4 | 5 | 3 | 40 | 3 | 28 | 95.8 |

Table 2. Glycoside Derivatives Synthesized via Palladium-Carbon Catalysis

| Compound | Catalyst | Hydrogen Pressure (kg/cm²) | Yield (%) | Sweetness Relative to Sucrose |

|---|---|---|---|---|

| Hesperetin DHC-4′-quinovopyranoside | Pd/C 10% | 3.5 | 73 | 1,200× |

| Hesperetin DHC-4′-glucoside | Pd/C 10% | 3.5 | 68 | 980× |

| Hesperetin DHC-4′-mannoside | Pd/C 10% | 3.5 | 65 | 850× |

Analyse Chemischer Reaktionen

Types of Reactions: Hesperetin dihydrochalcone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The compound can be further reduced to form dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antidiabetic Effects

Hesperetin dihydrochalcone exhibits promising antidiabetic properties. Studies have shown that it can enhance insulin sensitivity and lower blood glucose levels. For instance, in a rat model, the administration of this compound significantly reduced hyperglycemia, suggesting its potential as a therapeutic agent for managing diabetes .

Antioxidant Activity

The compound is recognized for its strong antioxidant properties. Research indicates that this compound can scavenge free radicals and reduce oxidative stress, which is crucial in preventing chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Properties

this compound has been studied for its anti-inflammatory effects. It inhibits pro-inflammatory cytokines and signaling pathways, making it a candidate for treating inflammatory diseases .

Food Industry Applications

Natural Sweetener

One of the most notable applications of this compound is as a natural sweetener. It is approximately 1500 times sweeter than sucrose, making it an attractive alternative for low-calorie sweeteners in food products. The sweetness profile is more favorable compared to synthetic sweeteners, which often have undesirable aftertastes .

Flavoring Agent

Due to its flavor-enhancing properties, this compound is utilized in various food products to improve taste without adding calories. Its application extends to beverages, desserts, and dietary supplements .

Nutraceutical Applications

Health Supplements

this compound is included in dietary supplements aimed at enhancing overall health due to its antioxidant and anti-inflammatory properties. It supports metabolic health and may help in the management of weight-related issues .

Bone Health

Recent studies have indicated that this compound may play a role in bone health by promoting osteoblast activity and inhibiting osteoclast formation, thus potentially preventing osteoporosis .

Table 1: Summary of Pharmacological Effects

Table 2: Bioavailability Enhancement Techniques

Wirkmechanismus

Hesperetin dihydrochalcone exerts its effects through various molecular mechanisms:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative stress.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.

Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation through the modulation of signaling pathways like PI3K/Akt.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Features

The dihydrochalcone family shares a core structure but differs in substituents and glycosylation patterns (Table 1).

Key Structural Differences :

- Glycosylation : Phlorizin (2′-glucoside) and trilobatin (4′-glucoside) differ in glycosylation sites, impacting solubility and bioavailability .

- C-Ring : Naringenin’s closed C-ring eliminates the dihydrochalcone backbone, reducing its anti-biofilm efficacy compared to HDC and phloretin .

- Methoxy Groups : HDC’s 4′-methoxy group distinguishes it from phloretin and enhances its stability but may reduce antioxidant capacity compared to hydroxyl-rich analogs .

Antioxidant Activity

Dihydrochalcones exhibit varying antioxidant capacities depending on hydroxylation and glycosylation (Table 2) :

| Compound | Antioxidant Capacity (Relative to Phloretin) | Key Determinants |

|---|---|---|

| Phloretin | 1.00 (reference) | High hydroxyl density, no glycosylation |

| Phlorizin | 0.65 | 2′-glucosylation reduces free OH groups |

| Trilobatin | 0.75 | 4′-glucosylation preserves some activity |

| HDC | 0.50 | 4′-methoxy group lowers radical scavenging |

| Neohesperidin DHC | 0.40 | Disaccharide (rutinoside) hinders activity |

Mechanistic Insights :

- Glycosylation (e.g., phlorizin vs. phloretin) reduces antioxidant efficacy by blocking hydroxyl groups critical for radical neutralization .

- Methoxy groups (HDC, neohesperidin DHC) further diminish activity compared to hydroxylated analogs .

Anti-Biofilm and Antimicrobial Activity

HDC and analogs inhibit biofilm formation in oral pathogens like Porphyromonas gingivalis, but efficacy varies (Figure 1) :

| Compound | Anti-Biofilm Mechanism | Efficacy (vs. Phloretin) |

|---|---|---|

| Phloretin | Disrupts bacterial aggregation; degrades biofilm matrix | 1.00 (reference) |

| Phlorizin | Similar to phloretin but weaker | 0.70 |

| HDC | Inhibits bacterial adhesion; minimal biofilm disruption | 0.45 |

| Naringenin | Weak anti-adhesion; closed C-ring limits activity | 0.30 |

Structural Impact :

Biologische Aktivität

Hesperetin dihydrochalcone (HDC) is a flavonoid derived from hesperidin, a glycoside found in citrus fruits. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of HDC, supported by research findings, case studies, and data tables.

Chemical Structure and Metabolism

This compound is structurally related to other flavonoids and is recognized for its unique pharmacological properties. The metabolism of HDC involves its conversion into various metabolites by intestinal microbiota, primarily through deglucosylation processes. This transformation is crucial for its bioavailability and biological effects .

Pharmacological Properties

The pharmacological activities of HDC have been extensively studied. Below are key areas of biological activity:

1. Antioxidant Activity

HDC exhibits significant antioxidant properties, which are essential for neutralizing free radicals and reducing oxidative stress. Studies have demonstrated that HDC can enhance the antioxidant capacity in various biological systems, contributing to its protective effects against cellular damage .

2. Anti-inflammatory Effects

HDC has been shown to inhibit inflammatory pathways, particularly the NF-κB signaling pathway. This inhibition leads to reduced synthesis of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

Research indicates that HDC possesses antimicrobial properties against various pathogens. While studies on its efficacy are still emerging, preliminary data suggest that it can inhibit the growth of certain bacteria and fungi .

4. Antidiabetic Effects

HDC has demonstrated potential in managing diabetes through mechanisms such as enhancing glucose uptake and inhibiting α-glucosidase activity. These effects contribute to lower blood sugar levels and improved metabolic health in diabetic models .

Case Studies

Several case studies highlight the therapeutic potential of HDC:

- Case Study 1 : In a study involving diabetic rats treated with HDC, significant reductions in blood glucose levels were observed alongside improvements in insulin sensitivity. The results suggest that HDC may be beneficial for managing diabetes .

- Case Study 2 : A clinical evaluation of HDC's effects on inflammation showed promising results in reducing markers of inflammation in patients with chronic inflammatory conditions. This study supports the compound's role as a therapeutic agent in inflammatory diseases .

Data Tables

The following table summarizes key findings related to the biological activities of HDC:

Safety and Toxicology

The safety profile of HDC has been evaluated in various studies. It is generally considered safe at recommended dosages, with no significant adverse effects reported in animal studies. The acceptable daily intake (ADI) has been established at 20 mg/kg body weight based on extensive toxicological assessments .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for hesperetin dihydrochalcone in laboratory settings?

this compound can be synthesized via microbial biotransformation or chemical hydrogenation. For example, microbial pathways involve Eubacterium ramulus and Clostridium orbiscindens, which catalyze the conversion of this compound-4'-O-glucoside to this compound and further to 3-(3',4'-dihydroxyphenyl)propionic acid . Alternatively, chemical hydrogenation using catalysts like palladium or yeast-mediated processes (e.g., Saccharomyces cerevisiae) achieves high yields (>83%) by reducing the C=C bond in neohesperidin dihydrochalcone (NHDC) precursors .

Q. How can UV spectroscopy be utilized for structural identification of this compound and its derivatives?

UV spectroscopy is critical for identifying dihydrochalcones due to their distinct λmax values (~288 nm) influenced by hydroxyl and methoxy substitutions. For this compound, methylation or glycosylation at the 4′ or 7 positions does not significantly alter molar absorptivity, enabling consistent detection. Calibration with hesperetin as a reference standard allows quantification in mixtures (e.g., citrus extracts) .

Q. What HPLC methods are recommended for separating this compound from structurally similar flavonoids?

A validated HPLC-UV method uses a C18 column with a gradient elution of 99% acetonitrile and 0.1% formic acid at 0.9 mL/min flow rate. Column temperature (35°C) and detection at 288 nm optimize separation of this compound, neohesperidin, and hesperidin. Limits of detection (LODs) and quantification (LOQs) are <0.84 µg/mL and <2.84 µg/mL, respectively, with recovery rates of 88–130% .

Q. What safety considerations are documented for handling this compound in laboratory settings?

Current safety data sheets indicate no carcinogenicity, mutagenicity, or reproductive toxicity. However, comprehensive ecotoxicological data (e.g., bioaccumulation, soil mobility) remain unavailable. Researchers should adhere to standard precautions for handling fine chemicals, including protective equipment and proper ventilation .

Q. How does the glycosylation pattern of this compound affect its bioactivity?

Glycosylation at the 4′ position (e.g., this compound-4′-glucoside) enhances solubility and stability but reduces interaction with biological targets like bacterial quorum-sensing systems. The aglycone form (this compound) exhibits stronger anti-biofilm activity against Porphyromonas gingivalis due to improved membrane permeability .

Q. What enzymatic assays are available for quantifying this compound in fermentation broths?

Competitive ELISA using polyclonal antibodies (e.g., M6122) provides high specificity for this compound-4′-glucoside, with IC50 values of 27.8 ng/mL. Cross-reactivity with 2′-glucosides and aglycones is negligible (<15%), enabling selective detection in complex matrices like LB broth .

Advanced Research Questions

Q. How can microbial biotransformation be optimized for scalable production of this compound?

A one-pot cascade system using Saccharomyces cerevisiae for hydrogenation and Aspergillus niger for glycoside hydrolysis achieves >83% yield. Key parameters include glucose concentration (to regulate hydrolysis rates), pH (5.5–6.0), and catalyst ratios. This method bypasses hazardous chemical catalysts and reduces purification steps .

Q. What experimental strategies resolve data contradictions in the antioxidant activity of this compound?

Discrepancies in antioxidant assays (e.g., DPPH vs. ORAC) arise from solvent polarity and radical specificity. Use polar aprotic solvents (e.g., DMSO) to enhance solubility and validate results with in silico docking studies targeting the Nrf2-Keap1 pathway. Molecular dynamics simulations reveal this compound’s binding affinity to antioxidant response elements (ARE) .

Q. How does the ELISA method compare to HPLC for quantifying this compound in fermentation media?

ELISA offers rapid, high-throughput screening (1–2 hours) with minimal solvent use, whereas HPLC provides higher precision for isomer separation. Matrix effects in fermentation broths (e.g., LB media) reduce ELISA accuracy at low dilutions (<1:10), requiring cross-validation with HPLC for concentrations <10 ng/mL .

Q. What structural modifications enhance this compound’s inhibition of bacterial quorum sensing?

Removing the 4′-methoxy group and introducing a hydroxyl at the 3′ position (as in phloretin) increases binding to P. gingivalis AI-2 receptors. Conversely, glycosylation or C-ring closure (e.g., naringenin) reduces activity by 60–80%, highlighting the importance of the dihydrochalcone backbone and B-ring hydroxylation .

Q. How can researchers address the lack of ecotoxicological data for this compound?

Conduct OECD-compliant tests: (1) Daphnia magna acute toxicity (OECD 202), (2) algal growth inhibition (OECD 201), and (3) soil adsorption studies (OECD 106). Preliminary in silico predictions using QSAR models suggest moderate biodegradability (BIOWIN 3.0) but require empirical validation .

Q. What regulatory benchmarks exist for using this compound in food or pharmaceutical applications?

EFSA classifies it as safe under FAF Panel guidelines (2024) for flavoring applications. For pharmaceutical use, follow ICH Q3A/B thresholds for impurities (e.g., naringin dihydrochalcone ≤0.1%). Documented Ames test negativity supports non-mutagenicity claims .

Eigenschaften

IUPAC Name |

3-(3-hydroxy-4-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-22-15-5-3-9(6-12(15)19)2-4-11(18)16-13(20)7-10(17)8-14(16)21/h3,5-8,17,19-21H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKSTZADJBEXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188886 | |

| Record name | Hesperetin dihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly grey solid; Bland aroma | |

| Record name | 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Soluble (in ethanol) | |

| Record name | 3-(3-Hydroxy-4-methoxy-phenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2280/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

35400-60-3 | |

| Record name | Hesperetin dihydrochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035400603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hesperetin dihydrochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HESPERETIN DIHYDROCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FQ3Q8SSB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.